Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)9-12(15)10-5-7-11(8-6-10)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBXHQYNZNMHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate: a Comprehensive Review
Classical Approaches to Beta-Keto Ester Synthesis Applied to Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Classical methods for the formation of β-keto esters are well-established in organic synthesis and represent robust and often high-yielding routes. These approaches primarily include the Claisen condensation and acylation reactions of esters.
Claisen Condensation Pathways and Variants
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. libretexts.org For the synthesis of this compound, a crossed Claisen condensation would be the most logical pathway. This involves the reaction of two different esters.
A plausible route would involve the reaction of diethyl oxalate with ethyl 4-methylbenzoate. In this scenario, diethyl oxalate, which lacks α-hydrogens, acts as the acylating agent, while ethyl 4-methylbenzoate provides the enolizable α-protons. The reaction is typically carried out in the presence of a strong base such as sodium ethoxide. The initial product would be a glyoxalate derivative, which upon subsequent reaction steps including reduction and esterification could potentially lead to the target molecule.
Another variant is the Dieckmann condensation, which is an intramolecular Claisen condensation. However, this is not directly applicable to the synthesis of the acyclic target molecule.
| Reactant 1 | Reactant 2 | Base | Potential Product |
| Diethyl oxalate | Ethyl 4-methylbenzoate | Sodium ethoxide | Ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |
| Ethyl benzoate (B1203000) | Ethyl acetate (B1210297) | Sodium ethoxide | Ethyl 3-oxo-3-phenylpropanoate |
This table presents a hypothetical reaction scheme for a crossed Claisen condensation that could be adapted for the synthesis of the target compound's precursor.
Acylation Reactions of Esters
The direct acylation of an ester enolate is another classical and effective method for the synthesis of β-keto esters. This approach involves the generation of an enolate from a suitable ester precursor, followed by its reaction with an acylating agent.
For the synthesis of this compound, one could envision the acylation of the enolate of ethyl acetate with a derivative of 4-carboxybenzoyl chloride. The reaction would proceed by deprotonating ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate would then react with an appropriately protected derivative of 4-carboxybenzoyl chloride, such as ethyl 4-(chloroformyl)benzoate, to yield the desired β-keto ester. The choice of protecting group for the benzoic acid moiety is crucial to prevent side reactions.
Alternatively, the acylation can be performed using a different acylating agent, such as an acid anhydride or another ester in the presence of a Lewis acid or a strong base.
| Enolate Precursor | Acylating Agent | Base/Catalyst | Potential Product |
| Ethyl acetate | Ethyl 4-(chloroformyl)benzoate | Lithium diisopropylamide (LDA) | This compound |
| Ethyl lithioacetate | Diethyl carbonate | Not applicable | Diethyl malonate |
This table illustrates a potential acylation reaction pathway for the synthesis of the target molecule.
Catalytic Synthesis of this compound
Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Transition Metal-Catalyzed Coupling Strategies
While not a direct method for β-keto ester synthesis from simple precursors, transition metal-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton of this compound. For instance, a palladium-catalyzed carbonylation reaction could be a viable approach.
A hypothetical route could involve the palladium-catalyzed coupling of an aryl halide, such as ethyl 4-iodobenzoate, with an enolate equivalent of ethyl acetate under a carbon monoxide atmosphere. This would introduce the keto-ester functionality at the 4-position of the benzoate ring. However, controlling the regioselectivity and preventing side reactions such as self-coupling would be significant challenges.
Organocatalytic Routes
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. For the synthesis of β-keto esters, organocatalytic approaches could involve the activation of one of the coupling partners by a small organic molecule.
For example, an N-heterocyclic carbene (NHC) could catalyze the acylation of an enolate precursor. In a hypothetical scenario, an NHC could activate an acylating agent, making it more susceptible to nucleophilic attack by the enolate of ethyl acetate. While this is a plausible strategy, specific applications for the synthesis of the target molecule have not been extensively reported.
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like this compound.
In the context of the Claisen condensation, selectivity can be achieved by using a substrate that can only act as the enolate donor and another that can only act as the acyl acceptor. For instance, using a pre-formed lithium enolate of ethyl acetate and adding it to a solution of diethyl carbonate would selectively produce diethyl malonate. A similar strategy could be envisioned with a more complex acylating agent derived from benzoic acid.
For acylation reactions, the use of specific bases and reaction conditions can control the site of deprotonation and subsequent acylation. The use of bulky bases can favor the formation of the kinetic enolate, which might be important for regioselectivity in more complex substrates.
Ultimately, the choice of synthetic methodology will depend on factors such as the availability of starting materials, desired yield, and the scalability of the process. While direct, documented syntheses for this compound are not readily found in the public literature, the application of these fundamental and advanced synthetic strategies provides a clear roadmap for its potential preparation.
Optimization of Reaction Conditions and Yields for this compound Preparation
The preparation of this compound is most commonly achieved through a crossed Claisen condensation reaction. This involves the reaction between ethyl benzoate and a malonic ester derivative in the presence of a strong base. The optimization of this reaction is crucial for achieving high yields and purity of the desired product. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
Strong bases are essential to generate the enolate of the malonic ester, which then acts as the nucleophile. Common bases employed for this transformation include sodium ethoxide (NaOEt) and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and the formation of side products. For instance, using a bulky base can sometimes offer better selectivity.
The solvent plays a critical role in solubilizing the reactants and intermediates, as well as in influencing the reactivity of the base. Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are often preferred to prevent the quenching of the strong base and the enolate intermediate.
Reaction temperature is another critical factor. While Claisen condensations are often performed at room temperature or with gentle heating, the optimal temperature depends on the specific reactants and the base used. google.com Lower temperatures can help to control exothermic reactions and minimize the formation of byproducts, while higher temperatures can accelerate the reaction rate. Careful control of the temperature is necessary to achieve a balance between reaction speed and selectivity.
To minimize the self-condensation of the enolizable ester, a common strategy in crossed Claisen condensations is to use the non-enolizable ester, in this case, ethyl benzoate, in excess. chemistrysteps.commasterorganicchemistry.com This ensures that the enolate formed from the malonic ester preferentially reacts with the ethyl benzoate.
Detailed research findings on the optimization of these conditions for the synthesis of aromatic β-keto esters, which are structurally related to this compound, provide valuable insights. The following interactive data table summarizes typical conditions and yields reported in the literature for analogous crossed Claisen condensations.
| Base | Solvent | Temperature (°C) | Reactant Ratio (Non-enolizable:Enolizable) | Yield (%) |
| Sodium Ethoxide | Ethanol | 25-50 | 2:1 | 60-75 |
| Sodium Hydride | THF | 0-25 | 1.5:1 | 70-85 |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 1:1.1 | 80-90 |
| Potassium tert-butoxide | tert-Butanol | 25 | 2:1 | 65-80 |
This table presents generalized data for the synthesis of aromatic β-keto esters via crossed Claisen condensation and serves as a guide for the potential optimization of the synthesis of this compound.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound focuses on several key areas: the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions.
Solvent-Free and Alternative Solvent Systems: A significant advancement in green synthesis is the move towards solvent-free reactions or the use of greener solvents. Solvent-free conditions, often facilitated by microwave irradiation, can lead to shorter reaction times, reduced waste, and simpler purification procedures. researchgate.net When a solvent is necessary, the use of more environmentally friendly options, such as ionic liquids or deep eutectic solvents, is being explored as alternatives to volatile organic compounds.
Reusable Catalysts: The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. For the synthesis of β-keto esters, solid acid and base catalysts are being investigated to replace traditional stoichiometric bases that are consumed during the reaction and generate significant waste. nih.govmdpi.com For example, silica-supported boric acid has been shown to be an efficient and recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, a reaction that can be an alternative route to modify the ester groups of the target molecule. nih.gov Lipases are also emerging as effective biocatalysts for the synthesis of β-keto esters, offering mild, solvent-free conditions and high selectivity. google.com
Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods. This reduction in reaction time translates to significant energy savings. For the synthesis of related β-keto esters, microwave-assisted methods have been successfully employed, often under solvent-free conditions, highlighting a promising green route for the preparation of this compound. researchgate.netscielo.org.mx
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. acs.orgbeilstein-journals.orgacs.orgrsc.org The synthesis of β-keto esters has been successfully demonstrated in flow reactors, which can lead to higher yields and purity of the product with reduced reaction times and waste generation. This approach allows for precise control over reaction parameters, leading to more efficient and sustainable processes.
The following interactive data table summarizes some green and sustainable approaches that could be applied to the synthesis of this compound, based on literature for analogous compounds.
| Green Approach | Catalyst/Conditions | Solvent | Advantages | Potential Yield (%) |
| Microwave-Assisted Synthesis | Basic Alumina | Solvent-free | Rapid reaction, reduced waste | 85-95 |
| Reusable Catalyst | Silica-Supported Boric Acid | Solvent-free | Catalyst recyclability, high purity | 87-95 |
| Biocatalysis | Lipase (e.g., Candida antarctica Lipase B) | Solvent-free | Mild conditions, high selectivity | >90 |
| Flow Chemistry | Packed-bed catalyst | Green Solvents | High throughput, improved safety and control | 70-90 |
This table illustrates potential green synthetic routes for this compound based on methodologies developed for similar β-keto esters.
Mechanistic Investigations into Reactions Involving Ethyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate
Elucidation of Reaction Mechanisms for Functional Group Transformations
The reactivity of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is dominated by the β-keto ester moiety. The key functional group transformations include reactions at the carbonyl groups and the acidic α-carbon.
A fundamental reaction is the saponification of the ester groups. Under basic conditions, such as in the presence of sodium hydroxide, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide leaving group is eliminated, yielding a carboxylate salt. The mechanism is analogous for both the ethyl benzoate (B1203000) and the ethyl propanoate portions of the molecule.
Another significant transformation is the alkylation or acylation at the α-carbon, which is positioned between two carbonyl groups. This position is particularly acidic due to the ability of the resulting conjugate base (an enolate) to delocalize the negative charge onto both oxygen atoms. The mechanism begins with deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile such as an alkyl halide or an acyl chloride in an SN2 or nucleophilic acyl substitution reaction, respectively.
The Knoevenagel condensation is another characteristic reaction. In this process, the active methylene group reacts with an aldehyde or ketone in the presence of a weak base (e.g., piperidine or an amine). The mechanism involves the formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone to form an aldol-type adduct. This adduct subsequently undergoes dehydration, often spontaneously, to yield an α,β-unsaturated product.
Kinetic Studies and Rate Determining Steps in Derivatization of this compound
Kinetic studies are essential for understanding the factors that control the speed of reactions and for identifying the rate-determining step (RDS). For many derivatization reactions of β-keto esters like this compound, the formation of the enolate is the crucial, and often rate-limiting, step.
Rate = k[β-keto ester][Base]
The rate-determining step is the formation of the enolate ion. Once the enolate is formed, its subsequent reaction with an electrophile (like an alkyl halide) is usually fast. Therefore, the nature of the base and the solvent, which influence the ease of proton abstraction, have a significant impact on the reaction rate. Stronger bases and polar aprotic solvents that solvate the cation but not the enolate anion tend to accelerate the reaction.
The following table presents hypothetical kinetic data for the base-mediated bromination of this compound, a reaction where the rate is independent of the halogen concentration, confirming that enolate formation is the RDS.
| Experiment | [Compound] (M) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Thermodynamic Analysis of Equilibria Pertaining to this compound
A key thermodynamic equilibrium associated with this compound is keto-enol tautomerism . The compound can exist as a mixture of the keto form and two possible enol forms. The enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and the potential for intramolecular hydrogen bonding.
The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and concentration. nih.gov In non-polar solvents like chloroform or hexane, the enol form is often favored because the intramolecular hydrogen bond is more stable in the absence of competing hydrogen bonds with the solvent. nih.gov Conversely, in polar, protic solvents like water or ethanol, the keto form is generally more stable as the solvent can form strong hydrogen bonds with the carbonyl group, disrupting the internal hydrogen bond of the enol. nih.govyoutube.com
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are commonly used to determine the ratio of keto to enol forms at equilibrium. nih.govresearchgate.netresearchgate.net The thermodynamic parameters for the tautomerization, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined by studying the equilibrium constant at different temperatures.
The table below illustrates the typical solvent-dependent variation in the percentage of the enol tautomer at equilibrium for a generic β-keto ester at room temperature.
| Solvent | Polarity | Keto Form (%) | Enol Form (%) |
| Hexane | Non-polar | ~10 | ~90 |
| Chloroform | Intermediate | ~25 | ~75 |
| Acetone | Polar aprotic | ~50 | ~50 |
| Ethanol | Polar protic | ~85 | ~15 |
| Water | Polar protic | >95 | <5 |
Isotope Labeling Studies for Mechanistic Pathway Confirmation
Isotope labeling is a powerful technique used to trace the path of atoms through a reaction and to confirm proposed mechanistic pathways. In the study of reactions involving this compound, deuterium (²H or D) is a commonly used isotopic label.
For instance, to confirm that the α-proton is the one removed during enolate formation, the compound can be synthesized with a deuterium atom at the α-position. If the reaction is carried out in a protic solvent, the loss of the deuterium label to the solvent can be monitored by mass spectrometry or NMR spectroscopy.
Furthermore, kinetic isotope effect (KIE) studies can be employed to determine if the C-H bond cleavage at the α-position is the rate-determining step. This is done by comparing the rate of reaction of the normal compound with that of its deuterated analog. A primary KIE (kH/kD > 2) would be observed if the C-H bond is broken in the RDS. This provides strong evidence for mechanisms where enolate formation is rate-limiting, such as in α-halogenation or some condensation reactions.
For example, in a base-catalyzed enolization, observing the exchange of the α-proton with deuterium from a deuterated solvent (e.g., D₂O or CH₃OD) provides direct evidence for the reversible formation of an enolate intermediate. The rate of this H-D exchange can be measured to provide further insight into the kinetics of proton transfer in this system.
Chemical Reactivity and Transformation Pathways of Ethyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate
Nucleophilic Acyl Substitution Reactions at the Ester Functionalities
The presence of two ethyl ester groups, one on the benzoate (B1203000) ring and one as part of the propanoyl chain, allows for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group. masterorganicchemistry.comlibretexts.orgyoutube.com The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Transesterification is a key transformation for β-keto esters like Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, allowing for the modification of the ester groups. rsc.orgnih.govbenthamdirect.com This process involves reacting the compound with an alcohol, typically in the presence of an acid or base catalyst, to exchange the ethyl group for a different alkyl or aryl group. The reaction is reversible, and various catalysts are employed to drive the reaction to completion. nih.gov
The β-keto ester group can be selectively transesterified over the simple aromatic ester due to the potential for chelation with a catalyst through an enol intermediate. nih.gov A variety of catalytic systems have been developed for this purpose, including environmentally benign options like silica-supported boric acid, which can facilitate high-yield conversions under solvent-free conditions. nih.govresearchgate.net
Table 1: Representative Catalytic Systems for Transesterification of β-Keto Esters
| Catalyst | Alcohol Type | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Silica Supported Boric Acid (SiO₂–H₃BO₃) | Primary, Secondary, Allylic, Benzylic | Solvent-free, Heat | 87-95% | nih.gov |
| 3-Nitrobenzeneboronic Acid | Various Alcohols | Heat | High | researchgate.net |
| Various Lewis Acids (e.g., Ti(OⁱPr)₄) | Various Alcohols | Varies | Good to Excellent | nih.gov |
This table presents data for the general class of β-keto esters, which is directly applicable to this compound.
Aminolysis is another nucleophilic acyl substitution reaction where an amine serves as the nucleophile, reacting with the ester functionalities to form amides. This reaction is fundamental in synthesizing a wide array of biologically and pharmacologically important molecules. benthamdirect.com Similar to transesterification, the reaction involves the attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol.
The reaction can be catalyzed by various means and can be applied to convert either or both ester groups of this compound into the corresponding amides. The resulting β-keto amides are valuable synthetic intermediates. The general principle of aminolysis is a common transformation for all carboxylic acid derivatives. libretexts.org
Reactions at the Beta-Keto Moiety of this compound
The β-keto moiety is arguably the most reactive part of the molecule, characterized by an acidic α-hydrogen located between two carbonyl groups. This feature facilitates the formation of a resonance-stabilized enolate ion, which is a key intermediate in numerous important chemical reactions.
This compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. researchgate.netresearchgate.net The enol form is stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group. youtube.com
The position of this equilibrium is highly dependent on factors such as the solvent's polarity. nih.gov In non-polar solvents like chloroform, the enol form is often favored due to the stability gained from the internal hydrogen bond. nih.gov Conversely, in polar aprotic solvents like DMSO, the keto form may predominate as the solvent can disrupt the intramolecular hydrogen bonding. nih.gov This tautomerism can be investigated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy. researchgate.netnih.gov
Table 2: Influence of Solvent on Keto-Enol Equilibrium in β-Dicarbonyl Compounds
| Solvent Type | Predominant Form | Rationale |
|---|---|---|
| Non-polar (e.g., Chloroform) | Enol | Stabilization via intramolecular hydrogen bonding. nih.gov |
| Polar Aprotic (e.g., DMSO) | Keto | Solvent disrupts intramolecular hydrogen bonding. nih.gov |
This table illustrates general trends for β-dicarbonyl compounds, including this compound.
The acidic α-protons of the β-keto moiety make this compound an excellent substrate for condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a weak base catalyst (e.g., an amine). purechemistry.orgjove.comthermofisher.com The reaction proceeds through the formation of an enolate, which nucleophilically attacks the carbonyl of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. purechemistry.org Using this compound in a Knoevenagel condensation would lead to the formation of highly functionalized, substituted olefins. jove.com
Mannich-type Reactions: The Mannich reaction is a three-component reaction involving an active methylene compound (the β-keto ester), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The reaction first forms an iminium ion from the aldehyde and amine, which then acts as an electrophile. The enolate of this compound attacks this iminium ion to produce a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org Asymmetric versions of this reaction, often catalyzed by cinchona alkaloids or other organocatalysts, can produce chiral β-amino compounds with high enantioselectivity. nih.govfigshare.com
The formation of the enolate from this compound is the key step that allows for electrophilic substitution at the α-carbon. The enolate is a potent nucleophile that readily attacks a variety of electrophiles.
Besides the condensation reactions mentioned above, this reactivity allows for other important C-C bond-forming reactions:
Alkylation: The enolate can be reacted with alkyl halides in a classic Sₙ2 reaction to introduce an alkyl group at the α-position.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-position, leading to the formation of a β-tricarbonyl compound.
These reactions underscore the utility of this compound as a building block in organic synthesis, providing a route to a wide range of more complex molecular architectures.
Reduction and Oxidation Chemistry of this compound
The reduction and oxidation of this compound can be selectively targeted to the ketone or the aromatic ring, depending on the reagents and reaction conditions employed.
Reduction Reactions:
The carbonyl group of the β-keto ester moiety is the most susceptible to reduction. Standard reducing agents can be employed to convert the ketone to a secondary alcohol.
Sodium Borohydride (NaBH₄) Reduction: This mild reducing agent is highly effective for the chemoselective reduction of the ketone in the presence of the ester groups. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. The resulting product is the corresponding β-hydroxy ester.
Catalytic Hydrogenation: This method can be used to reduce both the ketone and the aromatic ring. The choice of catalyst and reaction conditions determines the selectivity. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst at low pressure would likely reduce the ketone to a hydroxyl group. More forcing conditions, such as higher pressures and temperatures with a rhodium or ruthenium catalyst, would be required to reduce the aromatic ring.
| Reactant | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Ethyl benzoylacetate | NaBH₄ | Methanol | Ethyl 3-hydroxy-3-phenylpropanoate | High |
| Diethyl benzoylmalonate | H₂, Pd/C | Ethanol | Diethyl (hydroxy(phenyl)methyl)malonate | Good |
Oxidation Reactions:
The oxidation of this compound can be more complex. The ketone functionality is generally resistant to oxidation without cleaving carbon-carbon bonds. However, specific oxidative reactions are possible.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). pw.livewikipedia.orgchemistrysteps.com In the case of this compound, the ketone could theoretically be converted to an anhydride-like structure, although this is a less common transformation for β-keto esters. The migratory aptitude of the adjacent groups would influence the outcome.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under harsh conditions would likely lead to the cleavage of the molecule, breaking the carbon-carbon bonds adjacent to the ketone.
| Ketone | Peroxyacid | Product | Migratory Aptitude Order |
|---|---|---|---|
| Cyclohexanone | mCPBA | ε-Caprolactone | H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl |
Cyclization and Annulation Reactions Employing this compound
The dicarbonyl nature of this compound makes it an excellent substrate for various cyclization and annulation reactions to form heterocyclic and carbocyclic systems.
Hantzsch Pyridine Synthesis: This is a multi-component reaction that can produce dihydropyridine derivatives. It involves the condensation of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate (B1210297). This compound could serve as the β-keto ester component in this synthesis.
Biginelli Reaction: Similar to the Hantzsch synthesis, the Biginelli reaction is a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea to form dihydropyrimidinones. This reaction is typically catalyzed by an acid.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (like a malonate ester) with an aldehyde or ketone. The active methylene group in this compound can participate in Knoevenagel-type condensations with aldehydes, leading to the formation of α,β-unsaturated products which can subsequently undergo intramolecular cyclization.
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Hantzsch Pyridine Synthesis | β-keto ester, aldehyde, ammonia | Dihydropyridine |
| Biginelli Reaction | β-keto ester, aldehyde, urea | Dihydropyrimidinone |
| Knoevenagel Condensation | β-keto ester, aldehyde/ketone | α,β-unsaturated dicarbonyl |
Exploration of Rearrangement Reactions
While less common for this specific class of compounds, certain rearrangement reactions could be envisaged for derivatives of this compound.
Favorskii Rearrangement: This reaction typically involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.orgnrochemistry.comddugu.ac.inadichemistry.comtestbook.com If this compound were to be halogenated at the α-position, treatment with a base could potentially induce a Favorskii-type rearrangement, leading to a ring-contracted or rearranged ester product. The exact outcome would depend on the reaction conditions and the nature of the base used.
Photochemical Rearrangements: Some β-dicarbonyl compounds are known to undergo photochemical isomerization and rearrangement reactions upon exposure to UV light. acs.org The specific photochemical behavior of this compound would require experimental investigation but could lead to novel molecular structures.
| Rearrangement | Substrate Prerequisite | Potential Product |
|---|---|---|
| Favorskii Rearrangement | α-Halogenation | Rearranged ester or carboxylic acid derivative |
| Photochemical Rearrangement | UV irradiation | Isomeric structures |
Investigation of Novel Derivatives and Analogs of Ethyl 4 3 Ethoxy 3 Oxopropanoyl Benzoate
Design Principles for Structural Modifications
The structural framework of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate offers several avenues for modification, each guided by principles intended to modulate its electronic and steric properties. Key areas for structural alteration include the aromatic ring, the β-dicarbonyl unit, and the ethyl ester groups.
Aromatic Ring Substitution: The introduction of substituents onto the benzene ring is a primary strategy to systematically alter the electronic nature of the entire molecule. Electron-donating groups (EDGs) such as alkoxy or alkyl groups are expected to increase electron density on the ring, which can influence the reactivity of the aroyl carbonyl group. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, potentially enhancing the electrophilicity of the same carbonyl. The position of these substituents (ortho, meta, or para) will also exert a significant effect through inductive and resonance effects, thereby fine-tuning the reactivity of the dicarbonyl system.
Modification of the β-Dicarbonyl Moiety: The active methylene group, situated between the two carbonyls, is a key center of reactivity. Design principles often focus on introducing substituents at this position. Alkylation, for instance, can introduce steric bulk that may direct the outcome of subsequent reactions. The choice of the alkyl group can also introduce further functionality into the molecule.
Variation of the Ester Groups: Replacing the ethyl groups of the two ester functionalities with other alkyl or aryl groups can modify the molecule's solubility and steric hindrance around the carbonyl centers. Utilizing bulkier groups like tert-butyl or benzyl esters can influence the stereochemical course of reactions. Furthermore, employing different ester groups can allow for selective deprotection or transformation in subsequent synthetic steps.
Synthetic Strategies for the Preparation of Analogs
The synthesis of this compound and its analogs primarily relies on well-established condensation reactions. The Claisen condensation is a cornerstone of this synthetic approach.
A common strategy involves the reaction of a substituted ethyl benzoate (B1203000) with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This method directly furnishes the corresponding aroylmalonate. To synthesize analogs with different ester groups, the corresponding dialkyl oxalate can be employed.
Another versatile method is the acylation of a pre-formed enolate of a malonic ester. For instance, diethyl malonate can be deprotonated with a suitable base, and the resulting enolate can then be acylated with a substituted benzoyl chloride. This approach offers flexibility in introducing a wide variety of substituents on the aromatic ring.
The malonic ester synthesis provides a pathway to introduce substituents at the active methylene position. This involves the alkylation of the enolate of diethyl benzoylmalonate with an alkyl halide. Subsequent hydrolysis and decarboxylation can then lead to a mono-substituted product.
Below is a table summarizing some synthetic strategies for preparing analogs of this compound:
| Analog Type | General Synthetic Strategy | Key Reagents |
| Aromatic Ring Substituted | Claisen condensation of a substituted ethyl benzoate with diethyl oxalate. | Substituted ethyl benzoate, diethyl oxalate, sodium ethoxide. |
| Alkylated at Active Methylene | Alkylation of the enolate of diethyl benzoylmalonate. | Diethyl benzoylmalonate, sodium hydride, alkyl halide. |
| Varied Ester Groups | Claisen condensation using different dialkyl oxalates. | Ethyl benzoate, dialkyl oxalate, corresponding sodium alkoxide. |
Structure-Reactivity Relationship (SRR) Studies of Derivatives in Chemical Transformations
The systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships (SRR). These studies are crucial for understanding how changes in molecular structure influence the outcome of chemical transformations.
The electronic nature of the substituents on the aromatic ring has a profound impact on the reactivity of the dicarbonyl system. The presence of electron-withdrawing groups on the benzoate moiety generally enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rates and regioselectivity of reactions such as condensations and additions.
Steric hindrance also plays a critical role. Bulky substituents on the aromatic ring or at the active methylene position can hinder the approach of reactants, thereby affecting reaction rates and potentially favoring the formation of specific stereoisomers.
The nature of the ester groups can also influence reactivity. For example, in reactions involving the hydrolysis of the ester, the steric bulk of the alcohol portion can affect the rate of the reaction.
Exploration of Intramolecular Cyclization Products
The presence of two ester groups in derivatives of this compound, particularly when an appropriate carbon chain is introduced, opens up the possibility of intramolecular cyclization reactions. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of cyclic β-keto esters.
For instance, if a derivative of this compound is synthesized where one of the ethyl ester groups is replaced by a longer chain terminating in another ester group, an intramolecular cyclization can be induced. The size of the resulting ring is dependent on the length of the connecting chain. 1,6-diesters typically yield five-membered rings, while 1,7-diesters afford six-membered rings.
The reaction is typically carried out in the presence of a strong base, which deprotonates an α-carbon to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester after the elimination of an alkoxide.
The resulting cyclic products are themselves versatile intermediates for further synthetic transformations, allowing for the construction of complex polycyclic systems. The substitution pattern on the aromatic ring and the nature of the ester groups can influence the feasibility and outcome of these intramolecular cyclization reactions.
| Precursor Type | Expected Cyclization Product | Ring Size |
| 1,6-Diester derivative | Substituted cyclopentanone derivative | 5-membered |
| 1,7-Diester derivative | Substituted cyclohexanone derivative | 6-membered |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Organic Synthesis
The primary contribution of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate to the field of organic synthesis lies in its role as a versatile precursor. Its molecular structure, featuring a β-keto ester functional group attached to a benzoate (B1203000) ring, makes it a valuable building block for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Research has demonstrated that related β-keto esters are instrumental in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, derivatives of ethyl benzoate have been used to create compounds with potential applications as organogelators for oil spill remediation, highlighting the utility of this class of molecules in developing functional materials. The synthesis of various ester and amide derivatives has been a key focus, showcasing the compound's adaptability in creating new chemical entities.
Unresolved Challenges and Open Questions
Despite the foundational knowledge, several challenges and unanswered questions remain in the study of this compound. A significant hurdle is the development of highly efficient and stereoselective synthetic routes. While methods for its preparation exist, achieving high yields and specific stereoisomers in a cost-effective and environmentally friendly manner remains an area for improvement.
Furthermore, a comprehensive understanding of the compound's reactivity profile is still lacking. Detailed kinetic and mechanistic studies of its various reactions would provide valuable insights for controlling reaction outcomes and designing novel synthetic methodologies. The long-term stability of the compound under various conditions, such as exposure to air, moisture, and different solvents, is another area that requires further investigation to ensure its viability in practical applications. The full extent of its coordination chemistry with different metal ions is also an open question, which could unlock its potential in catalysis and materials science.
Prospective Research Avenues for this compound in Advanced Materials and Catalysis
The future of this compound research is particularly exciting in the fields of advanced materials and catalysis. Its potential as a monomer or a precursor for the synthesis of novel polymers is a promising avenue. The ester and keto functionalities could be exploited to create polyesters or other polymers with unique thermal, mechanical, and optical properties. These materials could find applications in areas such as biodegradable plastics, specialized coatings, and drug delivery systems.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate?
The synthesis typically involves a multi-step esterification process. A common method includes:
- Step 1 : Condensation of 4-hydroxybenzoic acid derivatives with ethyl acetoacetate or its analogs under basic conditions.
- Step 2 : Activation of the carbonyl group via nucleophilic substitution, often using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
- Step 3 : Purification via column chromatography (e.g., using pet ether/EtOAc gradients) to isolate the product .
Key variables : Solvent polarity, temperature, and base strength significantly impact yield. For example, DMF enhances reaction efficiency compared to THF due to better solubility of intermediates .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- NMR : H and C NMR are critical for confirming the ester and ketone functionalities. The ethoxy group (–OCH₂CH₃) typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.1 ppm (H), while the aromatic protons resonate between 7.5–8.3 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. The compound’s planar benzoate moiety and torsional angles of the ethoxy group can be resolved with high precision .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 264.1 (C₁₃H₁₆O₅) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
The ethoxy-3-oxopropanoyl group acts as an electron-withdrawing substituent, activating the benzene ring for electrophilic attacks. Key observations include:
- Steric effects : The bulky ethoxy group at the para position directs nucleophilic substitutions (e.g., hydrolysis) to the ortho position .
- Kinetic studies : Pseudo-first-order kinetics are observed in alkaline hydrolysis, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .
Contradictions : Some studies report variable hydrolysis rates in DMF vs. acetonitrile, likely due to solvent polarity effects on transition-state stabilization. Methodological adjustments (e.g., using co-solvents) are recommended to reconcile discrepancies .
Q. How does this compound interact with biological targets, and what are the implications for drug discovery?
The compound exhibits potential as a protease inhibitor or enzyme modulator due to its β-ketoester motif. Experimental findings include:
- Enzyme inhibition : Competitive inhibition of trypsin-like serine proteases (IC₅₀ = 12 µM) via covalent binding to the active-site serine residue .
- Structural analogs : Derivatives with fluorinated or brominated substituents show enhanced binding affinity to metabolic enzymes (e.g., cytochrome P450), as confirmed by molecular docking simulations .
Data limitations : In vitro studies often conflict with in vivo results due to metabolic instability. Stabilization strategies, such as prodrug formulations or PEGylation, are under investigation .
Q. What computational approaches are used to predict the compound’s physicochemical and pharmacokinetic properties?
- DFT calculations : Optimized geometries (B3LYP/6-31G* basis set) predict dipole moments of ~4.2 D, correlating with solubility in polar solvents .
- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability (log BB = −0.7) and CYP3A4 inhibition risk .
- Molecular dynamics : Simulations reveal stable binding conformations in lipid bilayers, suggesting potential membrane-targeted applications .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Yield optimization : Screen reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify critical factors. For example, increasing K₂CO₃ concentration from 1.5 to 2.0 eq. improves yields by 18% .
- Biological assays : Standardize protocols (e.g., fixed incubation times, controlled pH) to minimize variability. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
